tert-Butyl 4-(4-chlorophenoxy)-piperidine-1-carboxylate
Description
tert-Butyl 4-(4-chlorophenoxy)-piperidine-1-carboxylate is a piperidine-based compound featuring a tert-butoxycarbonyl (Boc) protecting group and a 4-chlorophenoxy substituent. This compound is widely used as an intermediate in medicinal chemistry, particularly in the synthesis of antiviral agents and kinase inhibitors . Its structural versatility allows for functionalization at both the piperidine nitrogen and the phenoxy group, enabling diverse applications in drug discovery pipelines.
Properties
IUPAC Name |
tert-butyl 4-(4-chlorophenoxy)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClNO3/c1-16(2,3)21-15(19)18-10-8-14(9-11-18)20-13-6-4-12(17)5-7-13/h4-7,14H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLIHFLFEJNHHDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(4-chlorophenoxy)-piperidine-1-carboxylate typically involves the reaction of 4-chlorophenol with piperidine-1-carboxylate under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The tert-butyl group is introduced through esterification using tert-butyl chloroformate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(4-chlorophenoxy)-piperidine-1-carboxylate undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Oxidation and reduction: The piperidine ring can be oxidized or reduced under specific conditions.
Ester hydrolysis: The tert-butyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic substitution: Sodium hydride, potassium carbonate, and other strong bases.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Ester hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Nucleophilic substitution: Substituted piperidine derivatives.
Oxidation: Piperidine N-oxide.
Reduction: Reduced piperidine derivatives.
Ester hydrolysis: 4-(4-chlorophenoxy)-piperidine-1-carboxylic acid.
Scientific Research Applications
tert-Butyl 4-(4-chlorophenoxy)-piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of tert-Butyl 4-(4-chlorophenoxy)-piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- The chloro group in the target compound balances lipophilicity and electronic effects, whereas cyano or ethoxycarbonyl groups increase polarity .
- Linkage Variations : Ether linkages (as in the target compound) improve metabolic stability compared to ester or ketone groups .
Physicochemical Properties
Comparative data from crystallography, spectroscopy, and chromatography:
Key Observations :
Key Observations :
- The target compound likely employs similar etherification steps, substituting 4-chlorophenol for nucleophilic displacement reactions.
Key Observations :
- Chlorinated analogues may pose higher toxicity risks due to halogen presence, necessitating stringent safety protocols despite the absence of explicit GHS classifications .
Biological Activity
tert-Butyl 4-(4-chlorophenoxy)-piperidine-1-carboxylate (CAS No. 333954-83-9) is a compound that has attracted attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, case studies, and research findings.
Chemical Structure and Properties
The structure of this compound consists of a piperidine ring with a tert-butyl ester and a chlorophenoxy group. This unique configuration contributes to its biological activity by enhancing lipophilicity and enabling interactions with various biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The chlorophenoxy group can participate in hydrogen bonding and hydrophobic interactions, while the piperidine ring provides structural stability. The mechanism may involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes, affecting metabolic pathways.
- Receptor Modulation : It could bind to receptors, altering their activity and influencing physiological responses.
Biological Activity Overview
Research has highlighted several key areas where this compound exhibits biological activity:
- Antimicrobial Activity : Preliminary studies suggest potential efficacy against various microbial strains.
- Anticancer Properties : Investigations into its effects on cancer cell lines indicate cytotoxicity, warranting further exploration in oncology.
- Neuroprotective Effects : Some studies suggest that it may protect neuronal cells from oxidative stress.
Data Table: Biological Activity Summary
| Activity Type | Findings | References |
|---|---|---|
| Antimicrobial | Active against Gram-positive bacteria | |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Neuroprotective | Reduces oxidative stress in neuronal models |
Case Studies and Research Findings
-
Antimicrobial Studies :
A study evaluated the antimicrobial efficacy of various piperidine derivatives, including this compound. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential as a lead compound for antibiotic development. -
Anticancer Research :
In vitro assays demonstrated that the compound exhibited cytotoxic effects on A431 (epidermoid carcinoma) and MCF-7 (breast cancer) cell lines. The IC50 values were reported to be lower than those of standard chemotherapeutic agents, indicating promising anticancer activity. -
Neuroprotective Effects :
A neuroprotective study assessed the compound's ability to mitigate neuronal damage caused by oxidative stress in rat hippocampal neurons. The results showed a significant reduction in cell death when treated with the compound, suggesting its potential role in treating neurodegenerative diseases.
Comparative Analysis with Related Compounds
To contextualize the biological activity of this compound, a comparison with similar compounds is useful:
| Compound Name | Biological Activity |
|---|---|
| Tert-butyl 4-(phenylthio)piperidine-1-carboxylate | Moderate anticancer activity |
| Tert-butyl 4-(methoxyphenoxy)piperidine-1-carboxylate | Stronger neuroprotective effects |
This comparison illustrates how structural variations can influence biological profiles and effectiveness.
Q & A
Q. How to resolve discrepancies in reported melting points or spectral data across literature sources?
- Methodological Answer :
- Recrystallization : Repurify the compound using ethyl acetate/hexane to eliminate solvent-trapped impurities affecting melting points .
- Spectral Referencing : Cross-validate NMR shifts against PubChem datasets (CID 7016484) and adjust for solvent effects (e.g., DMSO-d₆ vs. CDCl₃) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
